N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13-8-9-15(10-14(13)2)27-20-17(11-24-27)22(29)26(12-23-20)25-21(28)16-6-5-7-18(30-3)19(16)31-4/h5-12H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVQMDECXVUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.42 g/mol. The structure features a fused pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities through several mechanisms:
- Inhibition of Kinases : this compound has been shown to inhibit several kinases critical for cancer cell proliferation. For instance, it demonstrated moderate inhibitory activity against Aurora kinases A and B, which are involved in cell cycle regulation and tumor growth .
- Anticancer Properties : In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicate potent activity with values ranging from 10 to 20 µM in different assays .
- Cyclin-dependent Kinase Inhibition : It has also been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition can lead to G1 phase arrest in cancer cells, thereby preventing their proliferation .
Table 1: Summary of Biological Activities
Case Study: In vitro Evaluation
In a study published in "Bioorganic & Medicinal Chemistry Letters," researchers evaluated the anticancer properties of this compound against A549 (lung cancer) and HCT-116 cells. The results showed that the compound induced apoptosis in these cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Key Differences :
- The absence of a 3-methoxy group in the benzamide moiety reduces the molecular weight (389.4 g/mol ) and alters electronic properties.
| Property | Target Compound (2,3-Dimethoxy) | 2-Methoxy Analog |
|---|---|---|
| Molecular Formula | C22H21N5O4 | C21H19N5O3 |
| Molecular Weight (g/mol) | 419.44 | 389.4 |
| Substituents | 2,3-Dimethoxybenzamide | 2-Methoxybenzamide |
| Reported Applications | Not available | Not available |
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Differences :
- Incorporates a chromen-4-one moiety and sulfonamide group , increasing molecular weight (589.1 g/mol ) and complexity.
- Functional Impact : The fluorinated chromen system likely enhances DNA intercalation or kinase inhibition, as seen in related antitumor agents .
| Property | Target Compound (2,3-Dimethoxy) | Chromen-Sulfonamide Derivative |
|---|---|---|
| Molecular Formula | C22H21N5O4 | C29H22F2N6O4S |
| Molecular Weight (g/mol) | 419.44 | 589.1 |
| Substituents | Dimethoxybenzamide | Fluorophenyl-chromen, sulfonamide |
| Melting Point | Not reported | 175–178°C |
| Reported Bioactivity | Not available | Anticancer (patent example) |
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b)
Key Differences :
- Features a pyrimido[4,5-d]pyrimidinone core with a piperazine-acrylamide side chain, suggesting kinase or epigenetic target engagement.
- Functional Impact : The acrylamide group enables covalent binding to cysteine residues in kinases (e.g., BTK or EGFR inhibitors) .
| Property | Target Compound (2,3-Dimethoxy) | Pyrimido-Pyrimidinone (3b) |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidinone | Pyrimido[4,5-d]pyrimidinone |
| Substituents | Dimethoxybenzamide | Piperazine, acrylamide |
| Molecular Weight (g/mol) | 419.44 | ~600 (estimated) |
| Reported Applications | Not available | Kinase inhibition (hypothetical) |
Preparation Methods
Vilsmeier Amidination and Heterocyclization
A one-flask procedure developed by Lee et al. (2017) enables efficient core formation using 5-aminopyrazole derivatives, phosphorus tribromide (PBr₃), and hexamethyldisilazane (HMDS). Key steps include:
- Vilsmeier reagent formation : PBr₃ reacts with dimethylformamide (DMF) to generate a reactive iminium intermediate.
- Amidination : 5-Aminopyrazole undergoes formamidation at the 4-position, forming 4-formylpyrazole intermediates.
- Heterocyclization : HMDS promotes intramolecular cyclization, yielding the pyrazolo[3,4-d]pyrimidine core.
Optimized conditions (60°C, 3–5 hours) achieve yields up to 91%. Substituents on the pyrazole nitrogen (e.g., aryl groups) are introduced prior to cyclization, as demonstrated by the synthesis of 1-(3,4-dimethylphenyl) derivatives.
Chlorination and Nucleophilic Substitution
An alternative route involves chlorination of dihydroxypyrazolopyrimidines followed by displacement. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with phosphorus oxychloride (POCl₃) to form 5,7-dichloro derivatives, which are then functionalized via nucleophilic substitution. This method permits regioselective modification at the 5- and 7-positions but requires stringent temperature control (reflux in POCl₃, 100°C, 4 hours).
Introduction of the 3,4-Dimethylphenyl Group
Functionalization at the pyrazole N1 position is critical for installing the 3,4-dimethylphenyl moiety. Two strategies are prevalent:
Direct Alkylation During Core Synthesis
Incorporating the aryl group during the initial cyclization step ensures regioselectivity. For instance, 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide reacts with triethyl orthoformate in acetic acid to form the pyrazolo[3,4-d]pyrimidine core while retaining the N1-aryl group. This method avoids post-cyclization functionalization but limits substrate flexibility.
Buchwald–Hartwig Coupling
Amidation with 2,3-Dimethoxybenzoyl Chloride
The final amidation step links the pyrazolopyrimidine intermediate to 2,3-dimethoxybenzamide. Procedural variations include:
Schotten–Baumann Reaction
Reaction of the amine-containing pyrazolopyrimidine with 2,3-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) using NaHCO₃ as base achieves moderate yields (60–70%). This method is scalable but may require excess acyl chloride to drive completion.
Coupling Reagent-Mediated Amidation
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMAc) enhances efficiency (yields 80–85%). Critical parameters include:
- Stoichiometry : 1.2 equivalents of benzoyl chloride relative to amine.
- Temperature : 0°C to room temperature, 12–18 hours.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for preparing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide:
Mechanistic and Optimization Insights
- Solvent Effects : DMF outperforms DEF and diisopropylformamide in Vilsmeier reactions due to superior iminium ion stability.
- Base Selection : HMDS enhances heterocyclization by deprotonating intermediates, whereas weaker bases (e.g., K₂CO₃) result in incomplete conversion.
- Purification : Silica gel chromatography is standard, but recrystallization from hexane/EtOAc improves purity for X-ray analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
